molecular formula C14H12FN3O B523145 4-Fluoro-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide

4-Fluoro-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide

Cat. No.: B523145
M. Wt: 257.26 g/mol
InChI Key: PHKNHJHCBOJBTD-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide is a Schiff base compound known for its structural and nonlinear optical properties. Schiff bases are compounds containing an imine or azomethine group (–C=N–), which are prominent for their applications in various fields such as solar energy collectors, optoelectronic devices, and clean energy .

Preparation Methods

The synthesis of 4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide typically involves the reaction of 4-fluorobenzaldehyde with isonicotinohydrazide. The reaction is carried out in an appropriate solvent under controlled conditions to form the desired Schiff base. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide involves its interaction with molecular targets through its imine group. The compound can form stable complexes with metal ions, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the metal complexes formed .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

4-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

InChI

InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

PHKNHJHCBOJBTD-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cell death modulator DN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide
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